molecular formula C11H12N2O B2537022 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea CAS No. 69921-41-1

1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea

Cat. No. B2537022
CAS RN: 69921-41-1
M. Wt: 188.23
InChI Key: UPHDZYSYJAJJMP-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea, also known as MP-10, is a compound that belongs to the class of urea derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience. MP-10 is a potent inhibitor of the glycine transporter 1 (GlyT1), which is a protein that regulates the concentration of glycine in the brain. Glycine is an important neurotransmitter that plays a role in various physiological processes, including the regulation of mood, sleep, and pain perception.

Scientific Research Applications

Hydrogel Formation and Rheological Tuning

1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea demonstrates significant potential in the formation and rheological tuning of hydrogels. The compound's ability to form hydrogels across a range of acids highlights its versatility and utility in creating materials with tunable physical properties. The rheology and morphology of these gels can be adjusted by altering the anion identity, providing a method to fine-tune the gels' mechanical characteristics for specific applications. This property is crucial for developing tailored hydrogel materials for biomedical and industrial uses (Lloyd & Steed, 2011).

Interaction with Oxoanions

The compound's interaction with various oxoanions to form complexes highlights its potential in chemical sensing and separation processes. The ability to selectively form complexes with different anions, as demonstrated by the formation of a stable complex with the fluoride ion leading to urea deprotonation, underscores its utility in developing sensors and separation materials for environmental and analytical chemistry applications (Boiocchi et al., 2004).

Neuropeptide Y5 Receptor Antagonism

The synthesis and structure-activity relationship studies of this compound derivatives as neuropeptide Y5 receptor antagonists reveal their potential in therapeutic applications, particularly in treating conditions related to this receptor. This research contributes to the development of new pharmacological agents targeting the NPY5 receptor, which is implicated in various physiological processes and diseases (Fotsch et al., 2001).

Non-linear Optical Material Development

The synthesis of organic non-linear optical materials using derivatives of this compound underscores its importance in the development of new materials for optoelectronic applications. The characterization of these materials, including their crystal growth, optical properties, and second harmonic generation efficiency, highlights the compound's utility in creating advanced materials for lasers, telecommunications, and information processing (Ravindrachary et al., 2005).

Mechanism of Action

Target of Action

It’s known that this compound is involved in reactions such as the visible-light-induced oxidative formylation of n-alkyl-n-(prop-2-yn-1-yl)anilines and the Rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols .

Mode of Action

1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea interacts with its targets through a series of chemical reactions. In the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers . In the Rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols, the reaction proceeds through a hydrazine-directed C–H functionalization pathway .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of 1 O 2 and O 2 ˙ − through energy transfer and a single electron transfer pathway . This compound also participates in the [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of the corresponding formamides in good yields under mild conditions . It also provides a new pathway to prepare diverse 1H-indazoles .

Action Environment

The action of this compound is influenced by environmental factors such as light and oxygen. For instance, the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines occurs in the absence of an external photosensitizer

properties

IUPAC Name

1-(3-methylphenyl)-3-prop-2-ynylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-7-12-11(14)13-10-6-4-5-9(2)8-10/h1,4-6,8H,7H2,2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHDZYSYJAJJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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